molecular formula C18H25NO3S B2874947 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide CAS No. 1209064-47-0

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide

Cat. No.: B2874947
CAS No.: 1209064-47-0
M. Wt: 335.46
InChI Key: NGDYWGIRJAQWMX-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C18H25NO3S and its molecular weight is 335.46. The purity is usually 95%.
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Scientific Research Applications

Gabapentin-base Derivatives Synthesis

A study developed a method to synthesize novel classes of compounds using gabapentin, showing the potential for creating biologically active compounds through intermolecular Ugi reactions. This method could be applicable for generating derivatives of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide for various applications, including medicinal chemistry (Amirani Poor et al., 2018).

Antiviral Activity of Spirothiazolidinone Derivatives

Research into spirothiazolidinone derivatives has demonstrated antiviral activity against influenza and coronavirus, suggesting that structurally related compounds might also exhibit antiviral properties. This highlights the potential for this compound derivatives to be explored as antiviral agents (Apaydın et al., 2020).

Anticancer and Antidiabetic Applications

Novel spirothiazolidines analogs have shown significant anticancer and antidiabetic activities, indicating the therapeutic potential of spirolinked compounds in treating these conditions. This suggests that derivatives of this compound could be explored for similar applications (Flefel et al., 2019).

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c20-17(9-12-23-16-7-3-1-4-8-16)19-13-15-14-21-18(22-15)10-5-2-6-11-18/h1,3-4,7-8,15H,2,5-6,9-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDYWGIRJAQWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.